molecular formula C9H12INO2S B14764462 N-(3-iodo-4-methylphenyl)ethanesulfonamide

N-(3-iodo-4-methylphenyl)ethanesulfonamide

Cat. No.: B14764462
M. Wt: 325.17 g/mol
InChI Key: RTCOKVBGQPCKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodo-4-methylphenyl)ethanesulfonamide is an organic compound characterized by the presence of an iodo group and a methyl group attached to a benzene ring, along with an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)ethanesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the iodination of 4-methylphenylamine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 3-iodo-4-methylphenylamine is then reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodo-4-methylphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonamide moiety or the aromatic ring.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(3-azido-4-methylphenyl)ethanesulfonamide, while a Suzuki coupling with phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methylphenyl)ethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can enhance its binding affinity and specificity for certain targets, while the sulfonamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)ethanesulfonamide
  • N-(4-iodo-3-methylphenyl)acetamide
  • N-(3-iodo-4-methylphenyl)methanesulfonamide

Uniqueness

N-(3-iodo-4-methylphenyl)ethanesulfonamide is unique due to the specific positioning of the iodo and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H12INO2S/c1-3-14(12,13)11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3

InChI Key

RTCOKVBGQPCKTK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.